Bienvenue dans la boutique en ligne BenchChem!

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Salt selection Aqueous solubility Solid-state properties

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (CAS 1260656-47-0) is a halogenated fused imidazo[1,2-a]pyridine building block supplied as the hydrochloride salt. It belongs to the broader imidazopyridine scaffold class that is extensively explored as kinase hinge-binding motifs in medicinal chemistry.

Molecular Formula C8H6BrClN2O2
Molecular Weight 277.502
CAS No. 1260656-47-0
Cat. No. B567787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
CAS1260656-47-0
Synonyms6-BROMOIMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID hydrochloride
Molecular FormulaC8H6BrClN2O2
Molecular Weight277.502
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)C(=O)O)Br.Cl
InChIInChI=1S/C8H5BrN2O2.ClH/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5;/h1-4H,(H,12,13);1H
InChIKeyPIAUUSXBNUVVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid Hydrochloride (CAS 1260656-47-0): Procurement-Grade Heterocyclic Building Block


6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (CAS 1260656-47-0) is a halogenated fused imidazo[1,2-a]pyridine building block supplied as the hydrochloride salt. It belongs to the broader imidazopyridine scaffold class that is extensively explored as kinase hinge-binding motifs in medicinal chemistry . The compound features a bromine atom at the 6-position and a carboxylic acid group at the 8-position, a regiochemical arrangement that distinguishes it from other commercially available bromoimidazopyridine carboxylic acid isomers. Its primary role is as a synthetic intermediate for constructing drug-like molecules through palladium-catalyzed cross-coupling reactions at the bromine site and amide/ester formation at the carboxylic acid handle.

Why Regioisomeric Imidazopyridine Carboxylic Acid Building Blocks Are Not Interchangeable for 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid Hydrochloride


Imidazo[1,2-a]pyridine carboxylic acid building blocks bearing a bromine atom at different positions or lacking the hydrochloride salt form cannot be blindly substituted during synthesis. The position of the carboxylic acid determines the geometry and electronic environment of the final amide or ester linkage, directly affecting the three-dimensional orientation of the resulting molecule in a binding pocket. Similarly, the bromine substitution position dictates the vector of aryl/heteroaryl elaboration via cross-coupling. The hydrochloride salt form of this compound offers distinct solubility and handling advantages over the free acid (CAS 903129-78-2), which may be critical for aqueous reaction conditions or automated synthesis platforms . Replacing this compound with, for example, the 2-carboxylic acid isomer (CAS 749849-14-7) would produce a regioisomeric final product with fundamentally different pharmacophoric geometry.

Differentiation Evidence: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid Hydrochloride vs. Closest Analogs


Salt Form Advantage: Hydrochloride Salt vs. Free Acid for Solubility and Handling

The target compound is supplied as the hydrochloride salt, whereas the closest structural analog—the free acid 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 903129-78-2)—lacks the salt counterion. Hydrochloride salt formation typically enhances aqueous solubility and improves solid-state stability, which is critical for reproducible weighing, dissolution in polar reaction media, and long-term storage. The Sigma-Aldrich product listing explicitly specifies 'Salt Data HCl', confirming the salt identity . The free acid counterpart is offered by multiple vendors at comparable purity (95–98%), but without the solubility advantage conferred by salt formation .

Salt selection Aqueous solubility Solid-state properties Synthetic intermediate procurement

Regiochemical Differentiation: 8-Carboxylic Acid vs. 2-Carboxylic Acid Isomer

The carboxylic acid group at the 8-position of the imidazo[1,2-a]pyridine core produces a different exit vector for amide/ester elaboration compared to the 2-carboxylic acid isomer (CAS 749849-14-7). In kinase inhibitor design, the imidazo[1,2-a]pyridine scaffold typically acts as a hinge-binding motif, and the position of the solubilizing or directing carboxylic acid group influences both potency and selectivity [1]. No head-to-head biochemical comparison of the two regioisomers as isolated building blocks was identified in the public literature; this differentiation is based on structural logic.

Regioisomerism Medicinal chemistry Hinge binder geometry Structure-activity relationship

Bromine Position Differentiation: 6-Bromo-8-carboxylic Acid vs. 8-Bromo-6-carboxylic Acid

The bromine atom at position 6 enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl, heteroaryl, or alkenyl groups at that specific position. The regioisomer 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 1820666-77-0) has the same molecular formula (C₈H₆BrClN₂O₂, MW 277.5) but places the bromine at position 8 and the carboxylic acid at position 6 . This positional swap completely alters the directionality of the two synthetic handles. Both compounds are commercially available at comparable purity (95–97%), and the choice between them depends solely on the desired substitution pattern of the final target molecule.

Cross-coupling handle Regioselectivity Suzuki-Miyaura Building block design

Halogen Reactivity: 6-Bromo vs. 6-Chloro Analogs in Cross-Coupling

The bromine atom at position 6 of the target compound is a superior leaving group in oxidative addition compared to a chlorine atom. Although no direct kinetic comparison was found for this specific scaffold, the general reactivity order Br > Cl in Pd-catalyzed cross-coupling is well established across heterocyclic systems [1]. A related 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS 820245-56-5) is commercially available, but the chloro analog would require harsher coupling conditions or specialized ligands, potentially reducing yield and increasing side-product formation.

Palladium-catalyzed coupling Bromine vs. chlorine Synthetic efficiency C–C bond formation

Computed Physicochemical Differentiation: LogP and Molecular Properties vs. Non-Halogenated Parent

The computed LogP of the free acid form (CAS 903129-78-2) is reported as approximately 1.05–2.38 across different databases, while the non-halogenated parent scaffold imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-08-4) has a lower LogP due to the absence of the bromine atom . The bromine substituent increases lipophilicity, which can be advantageous for membrane permeability in cell-based assays or disadvantageous if excessively high LogP leads to poor solubility. The HCl salt form of the target compound mitigates some solubility concerns associated with increased lipophilicity.

Lipophilicity Drug-likeness LogP Property forecast

Optimal Procurement and Use Scenarios for 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid Hydrochloride


Medicinal Chemistry: Synthesis of C6-Aryl/Aminated Imidazo[1,2-a]pyridine-8-carboxamide Kinase Inhibitor Candidates

The compound's bromine at position 6 serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce diverse aryl, heteroaryl, or amine substituents. The carboxylic acid (as HCl salt) can be converted to amides with various amines, enabling rapid SAR exploration around the 8-position exit vector. This dual-functionalization capability makes it a strategic building block for kinase inhibitor programs targeting JAK, PI3K, Nek2, or Mer/Axl kinases, where imidazo[1,2-a]pyridine is a privileged hinge-binding scaffold . Procurement of the HCl salt ensures good initial solubility for amide coupling in DMF or acetonitrile-water mixtures.

Organic Synthesis Laboratories Requiring Well-Characterized, High-Purity Heterocyclic Intermediates with Validated Analytical Data

Suppliers such as Sigma-Aldrich (97% purity), Leyan (98% purity), and Shiyabiopharm (>97% purity) provide this compound with certificates of analysis including NMR and HPLC data . The availability of detailed analytical documentation reduces the risk of synthetic failure due to impurities and supports regulatory documentation in preclinical development. The 0–5 °C storage requirement specified by Sigma-Aldrich indicates the need for cold-chain logistics during procurement, a factor that may influence supplier selection.

Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design Leveraging the Bromine as a Synthetic Handle

The compound has been noted as a useful intermediate in fragment-based drug discovery and covalent inhibitor programs . The bromine atom can be employed for late-stage functionalization, while the carboxylic acid can be coupled to fragment-growing moieties. The hydrochloride salt form facilitates weighing and dissolution in high-throughput experimentation settings.

Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.